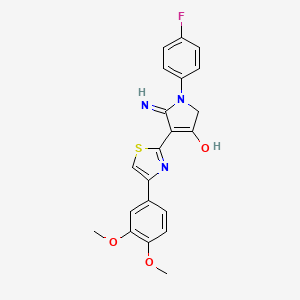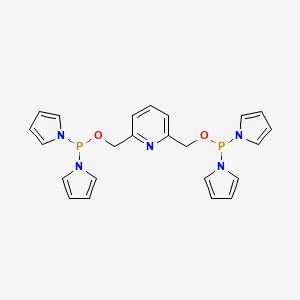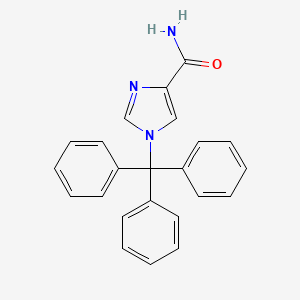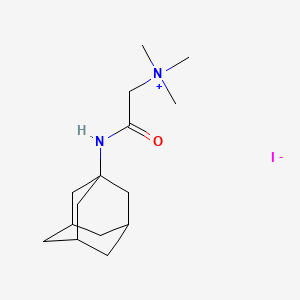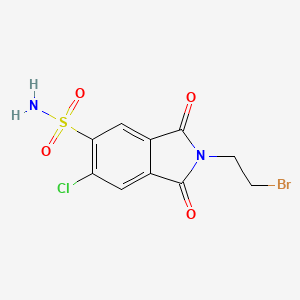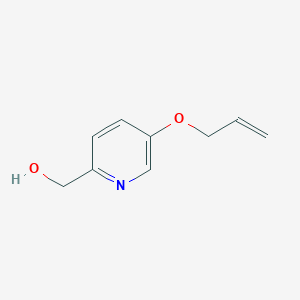
(5-(Allyloxy)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Allyloxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, featuring an allyloxy group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Allyloxy)pyridin-2-yl)methanol typically involves the reaction of 5-hydroxy-2-hydroxymethylpyridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent mixture of water and acetone at 60°C for several hours. The reaction mixture is then neutralized with hydrochloric acid and extracted with ethyl acetate to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (5-(Allyloxy)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as or .
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like or .
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: (5-(Allyloxy)pyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-(Allyloxy)pyridin-2-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules .
Mechanism of Action
The mechanism of action of (5-(Allyloxy)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The allyloxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(5-Hydroxy-2-hydroxymethylpyridine): Lacks the allyloxy group, making it less versatile in certain synthetic applications.
(5-Allyloxy-2-methylpyridine): Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: (5-(Allyloxy)pyridin-2-yl)methanol is unique due to the presence of both allyloxy and hydroxymethyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(5-prop-2-enoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h2-4,6,11H,1,5,7H2 |
InChI Key |
HCWDIJODYANPCE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


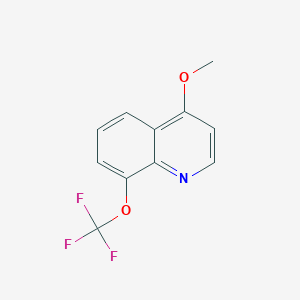
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)

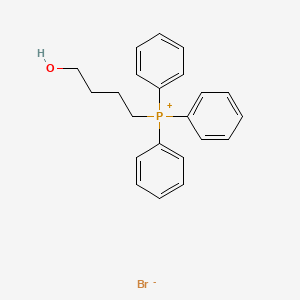
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)
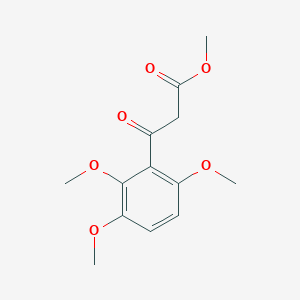
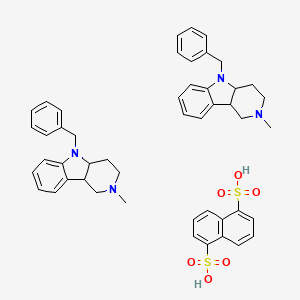
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
